molecular formula C18H23N3O5 B5943948 2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B5943948
M. Wt: 361.4 g/mol
InChI Key: BZATZAOEQGEZQK-UHFFFAOYSA-N
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Description

2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a morpholine ring, a tetrahydrofuran ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving morpholine and an appropriate acylating agent.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is incorporated via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through a condensation reaction between an amine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or tetrahydrofuran derivatives.

Scientific Research Applications

2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-benzothiazole
  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine

Uniqueness

2-{[morpholin-4-yl(oxo)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of a morpholine ring, a tetrahydrofuran ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c22-16(19-12-13-4-3-9-26-13)14-5-1-2-6-15(14)20-17(23)18(24)21-7-10-25-11-8-21/h1-2,5-6,13H,3-4,7-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZATZAOEQGEZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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